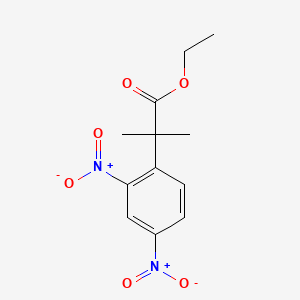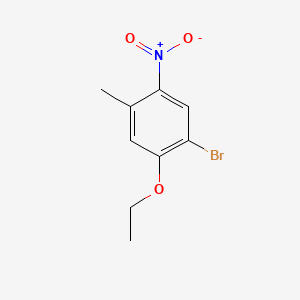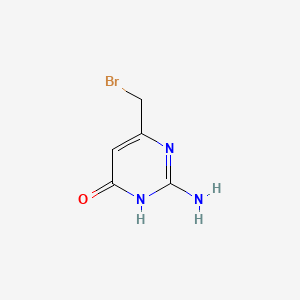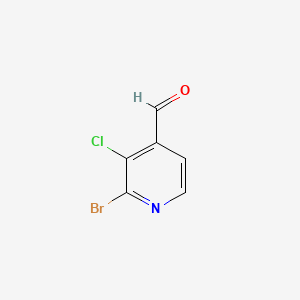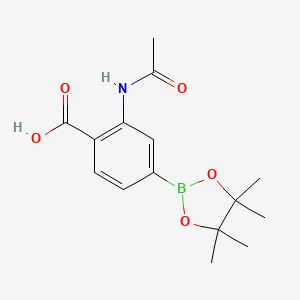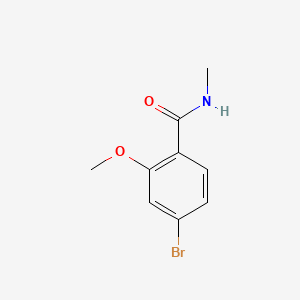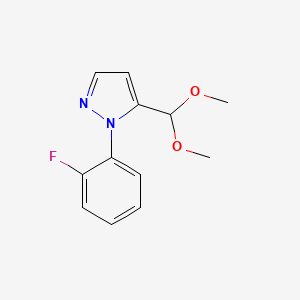
4-Bromo-3-chloro-7-fluoroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-3-chloro-7-fluoroquinoline is a chemical compound with the empirical formula C9H4BrClFN . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringBrC1=C(Cl)C=NC2=CC(F)=CC=C21 . This notation provides a way to represent the structure using ASCII strings. The InChI key for this compound is LTUIVJKSXMZDLK-UHFFFAOYSA-N , which is a unique identifier that can be used to search for more information about this compound. Physical And Chemical Properties Analysis
This compound is a solid compound . Its molecular weight is 260.49 . For more detailed physical and chemical properties such as melting point, boiling point, and density, it’s recommended to refer to specialized chemical databases or material safety data sheets .Applications De Recherche Scientifique
4-Bromo-3-chloro-7-fluoroquinoline has a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a reactant in drug synthesis, and as a building block for the synthesis of other compounds. Additionally, this compound has been used in the study of the structure and function of proteins, as a probe for the study of enzyme-substrate interactions, and as a tool for the study of drug-receptor interactions.
Mécanisme D'action
The mechanism of action of 4-Bromo-3-chloro-7-fluoroquinoline is not well understood. However, it is believed to interact with enzymes and receptors in a variety of ways. For example, it is believed to bind to the active sites of enzymes and inhibit their activity, or to bind to the active sites of receptors and activate them. Additionally, this compound has been shown to interact with DNA and RNA, suggesting that it may also play a role in gene regulation.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been shown to have a variety of effects on both enzymes and receptors. For example, it has been shown to inhibit the activity of enzymes involved in the synthesis of neurotransmitters, such as serotonin and dopamine. Additionally, it has been shown to activate certain receptors, such as the dopamine D2 receptor and the serotonin 5-HT2A receptor.
Avantages Et Limitations Des Expériences En Laboratoire
4-Bromo-3-chloro-7-fluoroquinoline has a number of advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize and is relatively stable in aqueous solutions. Additionally, it is relatively non-toxic and has a low vapor pressure, making it suitable for use in a variety of laboratory experiments. However, one limitation is that it has a low solubility in organic solvents, which can make it difficult to use in certain experiments.
Orientations Futures
There are a number of potential future directions for research involving 4-Bromo-3-chloro-7-fluoroquinoline. One potential direction is to further investigate its biochemical and physiological effects, as well as its mechanism of action. Additionally, further research into its synthesis methods and its use as a reagent in organic synthesis could be beneficial. Finally, research into its potential applications in drug synthesis and gene regulation could provide valuable insight into its potential uses.
Méthodes De Synthèse
4-Bromo-3-chloro-7-fluoroquinoline can be synthesized by a number of methods. One method involves the reaction of this compound with a Grignard reagent, such as methylmagnesium bromide or ethylmagnesium bromide. This reaction produces an intermediate compound, which can then be further reacted with an acid to form the desired product. Another method for synthesizing this compound involves the reaction of this compound with an alkyl halide, such as bromoethane or chloroethane. This reaction produces an intermediate compound, which can then be further reacted with an acid to form the desired product.
Safety and Hazards
According to the safety information provided by Sigma-Aldrich, 4-Bromo-3-chloro-7-fluoroquinoline is classified as Acute Tox. 4 Oral - Eye Dam. 1 . The compound has hazard statements H302 - H318, indicating that it is harmful if swallowed and causes serious eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
4-bromo-3-chloro-7-fluoroquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrClFN/c10-9-6-2-1-5(12)3-8(6)13-4-7(9)11/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTUIVJKSXMZDLK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN=C2C=C1F)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrClFN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30672653 |
Source


|
| Record name | 4-Bromo-3-chloro-7-fluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30672653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.49 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1208814-10-1 |
Source


|
| Record name | 4-Bromo-3-chloro-7-fluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30672653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

